Welcome to the BenchChem Online Store!
molecular formula C10H8N2O2 B3345648 Methyl Cinnoline-4-carboxylate CAS No. 107858-67-3

Methyl Cinnoline-4-carboxylate

Cat. No. B3345648
M. Wt: 188.18 g/mol
InChI Key: CLFIQIWPJYLXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04699651

Procedure details

A solution of 0.64 g of oxalyl chloride in 5 ml of dry toluene was added over 5 minutes to a stirred suspension of 0.98 g of 2 in 10 ml of dry toluene, at 0° C. The resulting mixture was stirred for 20 minutes at 0° C., for 30 minutes at room temperature, and for one hour at 80° C. The mixture was cooled and added in portions over 5 minutes to a stirred ice cold mixture of 0.4 g of pyridine, 0.32 g of methanol and 10 ml of dry toluene. The resulting mixture was held overnight at room temperature, then stripped in a rotary evaporator, and the residue was chromatographed over silica gel, using 5% ethyl acetate/methylene chloride mixture as eluent, to give 4, as yellow crystals, m.p.: 57°-58° C.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
2
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C(Cl)=O.[N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]([O-:19])=[O:18])=[CH:9][N:8]=1.[K+].N1C=CC=CC=1.CO>C1(C)C=CC=CC=1>[N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]([O:19][CH3:1])=[O:18])=[CH:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
2
Quantity
0.98 g
Type
reactant
Smiles
N1=NC=C(C2=CC=CC=C12)C(=O)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.32 g
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 minutes at 0° C., for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for one hour at 80° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WAIT
Type
WAIT
Details
The resulting mixture was held overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
stripped in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
CUSTOM
Type
CUSTOM
Details
to give 4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=NC=C(C2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.